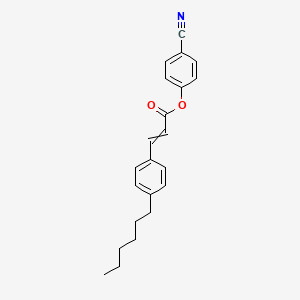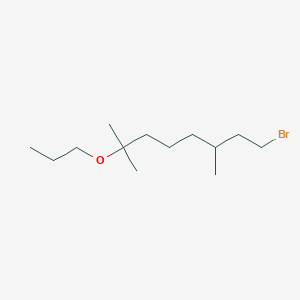
1-Bromo-3,7-dimethyl-7-propoxyoctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3,7-dimethyl-7-propoxyoctane is an organic compound with the molecular formula C13H27BrO It is a brominated alkane, characterized by the presence of a bromine atom attached to the first carbon of the octane chain, which also contains two methyl groups and a propoxy group
准备方法
The synthesis of 1-Bromo-3,7-dimethyl-7-propoxyoctane can be achieved through several methods. One common approach involves the bromination of 3,7-dimethyl-7-propoxyoctane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions, often in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
1-Bromo-3,7-dimethyl-7-propoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
科学研究应用
1-Bromo-3,7-dimethyl-7-propoxyoctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as precursors for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 1-Bromo-3,7-dimethyl-7-propoxyoctane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where the base abstracts a proton, leading to the formation of a double bond and the release of the bromide ion.
相似化合物的比较
1-Bromo-3,7-dimethyl-7-propoxyoctane can be compared to other brominated alkanes such as:
1-Bromo-3,7-dimethyloctane: Similar in structure but lacks the propoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3,7-dimethyl-7-butoxyoctane: Contains a butoxy group instead of a propoxy group, which may affect its reactivity and applications.
1-Bromo-3,7-dimethyl-7-ethoxyoctane:
The presence of the propoxy group in this compound makes it unique and potentially more useful in specific applications where the propoxy functionality is desired.
属性
CAS 编号 |
58819-05-9 |
|---|---|
分子式 |
C13H27BrO |
分子量 |
279.26 g/mol |
IUPAC 名称 |
1-bromo-3,7-dimethyl-7-propoxyoctane |
InChI |
InChI=1S/C13H27BrO/c1-5-11-15-13(3,4)9-6-7-12(2)8-10-14/h12H,5-11H2,1-4H3 |
InChI 键 |
CGEONOFVMQRIEA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(C)(C)CCCC(C)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



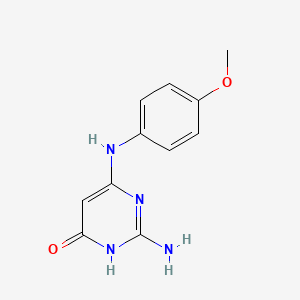
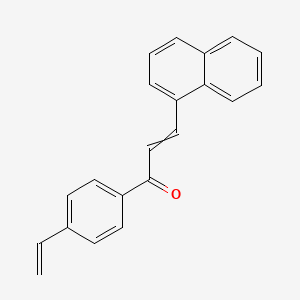

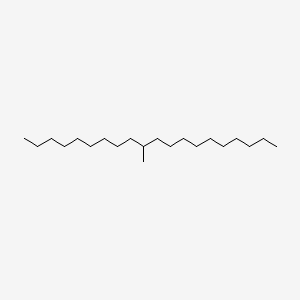
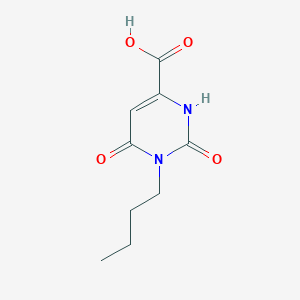
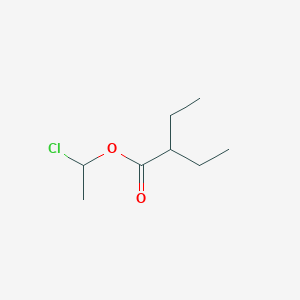
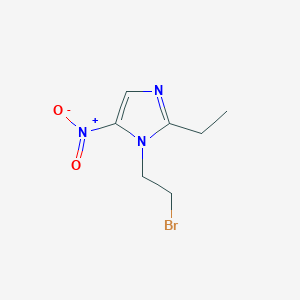

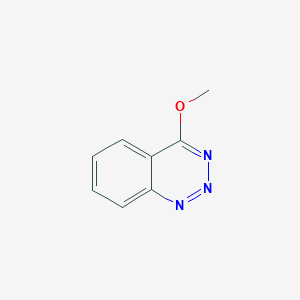
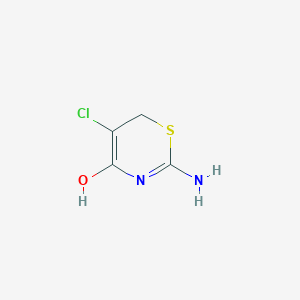
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
